molecular formula C10H17N3 B15260650 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine CAS No. 1193387-82-4

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine

Cat. No.: B15260650
CAS No.: 1193387-82-4
M. Wt: 179.26 g/mol
InChI Key: OVCRFLLKNDXHEC-UHFFFAOYSA-N
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Description

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine core, a nitrogen-containing fused heterocycle recognized for its significant and diverse biological activities. The structure is characterized by a tetrahydroimidazopyridine ring system substituted with a 2-methyl group and a flexible ethan-1-amine side chain at the 3-position, making it a versatile building block for the synthesis of more complex molecules. Derivatives of the imidazo[1,2-a]pyridine scaffold are extensively investigated in oncology for their ability to modulate key signaling pathways. Recent scientific studies highlight that novel imidazo[1,2-a]pyridine compounds exhibit potent anti-inflammatory and anti-cancer properties by suppressing the NF-κB and STAT3 signaling pathways . These pathways are crucial regulators of inflammatory cytokines, cell survival, and proliferation in cancers such as breast and ovarian cancer. The core structure is also a key component in several marketed drugs, underscoring its therapeutic relevance. Researchers can utilize this amine-functionalized building block in various synthetic methodologies, including Lewis acid-catalyzed three-component aza-Friedel-Crafts reactions , to create diverse chemical libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet before handling.

Properties

CAS No.

1193387-82-4

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine

InChI

InChI=1S/C10H17N3/c1-8-9(5-6-11)13-7-3-2-4-10(13)12-8/h2-7,11H2,1H3

InChI Key

OVCRFLLKNDXHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCCC2=N1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with ethylenediamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine products.

Scientific Research Applications

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine Hydrochloride
  • Structure : Differs by a shorter methanamine chain (vs. ethylamine) and a hydrochloride salt.
  • Properties: Reduced chain length may lower solubility in nonpolar solvents and alter binding kinetics due to decreased spatial flexibility.
  • Molecular Weight : 187.69 g/mol (hydrochloride form) .
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
  • Structure : Phenyl group at position 2 and amine at position 6 (vs. methyl and ethylamine at position 3).
  • Applications : Likely explored for aromatic stacking interactions in receptor binding .
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine Dihydrochloride
  • Structure : Lacks the 2-methyl substituent present in the target compound.
  • Properties : Absence of methyl group reduces steric hindrance, possibly increasing metabolic instability.
  • Molecular Weight : 201.7 g/mol (dihydrochloride salt) .

Functional Group Modifications

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
  • Structure : Direct amine at position 3 (vs. ethylamine) and phenyl substituent at position 2.
  • Properties : The amine’s proximity to the core may enhance hydrogen bonding but reduce conformational flexibility.
  • CAS : 2044713-61-1 .
1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
  • Structure : Ethylamine replaced with methylpiperazine .
  • Properties : Piperazine improves solubility and may enhance blood-brain barrier penetration.
  • Applications : Relevant for CNS-targeting drug candidates .

Halogenated Derivatives

1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
  • Structure : Chlorine at position 6 and ketone group at position 3 (vs. ethylamine).
  • Synergies : Used in kinase inhibitor research .

Structural and Property Comparison Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Potential Applications References
2-{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine 2-Methyl, 3-ethylamine 178.26 High purity, balanced solubility Kinase inhibitors, CNS agents
{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine hydrochloride 2-Methyl, 3-methanamine (HCl salt) 187.69 Reduced solubility, compact structure Fragment-based drug design
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine 2-Phenyl, 6-amine ~210 (estimated) High lipophilicity Receptor-targeted therapies
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine dihydrochloride 3-Ethylamine (no 2-methyl) 201.7 Lower steric hindrance Metabolic studies
1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine 3-Methylpiperazine ~250 (estimated) Enhanced solubility, CNS penetration Neuropharmacology

Biological Activity

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C8H13N3. Its structure includes an imidazopyridine core which is known for various biological activities.

Structural Information

  • IUPAC Name : this compound
  • SMILES : CC1=CN2CC(CCC2=N1)N
  • InChIKey : FRZORHXWYZCJLG-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an antimicrobial agent and its effects on cancer cell lines.

Antimicrobial Activity

Research has shown that imidazopyridine derivatives can exhibit varying degrees of antibacterial activity. For instance, amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The most active compounds demonstrated moderate activity against E. coli with MIC values around 32 μM .

Anticancer Activity

Several studies have focused on the antiproliferative effects of imidazopyridine derivatives on human cancer cell lines. For example:

  • Compound 10 demonstrated strong activity against colon carcinoma with an IC50 of 0.4 μM.
  • Compound 14 showed selective activity with an IC50 of 0.7 μM against the same cell line .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the imidazopyridine core can significantly influence biological activity. For example:

  • Substituents at the 3-position of the imidazopyridine ring were found to enhance antiproliferative activity.
CompoundSubstituentL.inf pEC50PMM pCC50Selectivity Index
3aA5.44.216
3sB5.34.56
3tC5.14.54
3uD5.24.83
3vE4.84.52
14 G4.9 4.3 4

Case Studies

In a recent study on a series of substituted imidazopyridines aimed at treating visceral leishmaniasis, compounds were assessed for their bioavailability and pharmacokinetic properties . Key findings include:

  • Strong inhibition of CYP isoforms was observed in several compounds, indicating potential drug-drug interactions.

Pharmacokinetic Profile

The pharmacokinetic evaluation included parameters such as:

  • CYP Inhibition : Compounds showed varying levels of inhibition across different CYP isoforms.
CYP IsoformInhibition Concentration (μM)
CYP1A20.59
CYP2C191.8
CYP2D61.5

Q & A

Q. What are the standard synthetic routes for 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine?

The compound is typically synthesized via cyclization or condensation reactions. A common approach involves reacting substituted pyridine precursors with ethylenediamine derivatives under reflux in solvents like ethanol or acetonitrile. Reductive amination using sodium cyanoborohydride or catalytic hydrogenation may also be employed to introduce the ethanamine moiety. Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity (confirmed by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (1H/13C): Identifies methyl groups (δ 1.2–1.5 ppm for CH3) and ethanamine protons (δ 2.7–3.1 ppm for NH2). The imidazo[1,2-a]pyridine core shows aromatic protons at δ 6.8–8.2 ppm.
  • FT-IR: Confirms NH2 stretching (3300–3500 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹).
  • Mass Spectrometry (ESI-MS): Validates molecular weight (179.26 g/mol) with [M+H]+ peaks .

Q. How can researchers assess the compound’s preliminary biological activity?

Use in vitro antimicrobial assays (e.g., minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli) or anti-inflammatory models (e.g., COX-2 inhibition). Cell viability assays (MTT) in cancer lines (e.g., HeLa) can screen for cytotoxicity. Always include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with triplicate experiments .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Analog Synthesis: Modify substituents (e.g., replace methyl with ethyl or halogens) and vary the ethanamine chain length.
  • Bioassays: Test analogs in dose-response curves (IC50/EC50) for target selectivity.
  • Computational QSAR: Use Schrödinger or MOE to correlate structural features (e.g., logP, polar surface area) with activity. Cross-reference with structurally related compounds (e.g., chlorobenzoyl analogs in ) to identify key pharmacophores .

Q. How can target identification and binding interactions be studied?

  • Biochemical Assays: Use kinase profiling panels to screen for Akt or MAPK pathway inhibition.
  • Biophysical Methods: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (KD).
  • Molecular Docking: AutoDock Vina or Glide to predict binding poses in ATP-binding pockets (e.g., Akt1, as in ). Validate with site-directed mutagenesis .

Q. How should researchers address contradictions in biological data between analogs?

  • Structural Comparisons: Analyze substituent effects (e.g., 2-methyl vs. 7-methyl isomers in vs. 4) on solubility or steric hindrance.
  • Assay Validation: Repeat experiments under standardized conditions (pH, temperature). Use orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm activity .

Q. What computational methods optimize solubility and metabolic stability?

  • Solubility: Predict logS with ALOGPS; experimentally validate via shake-flask method. Introduce hydrophilic groups (e.g., hydroxyl) or salt forms (dihydrochloride, as in ).
  • Metabolism: Use liver microsomes to identify metabolic hotspots. Block vulnerable sites (e.g., methyl groups) via deuteration or fluorine substitution .

Q. How can selectivity against off-target proteins be ensured?

  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Counter-Screens: Test related targets (e.g., PIM kinases for Akt inhibitors).
  • Cryo-EM/Crystallography: Resolve co-crystal structures (e.g., Akt1-compound complexes) to guide rational design .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationEthanol, 80°C, 12h6592%
Reductive AminationNaBH3CN, MeOH, RT7896%

Table 2: Biological Activity of Structural Analogs

CompoundModificationMIC (µg/mL, S. aureus)Reference
Target2-methyl12.5
Analog 17-methyl25.0
Analog 23-Cl6.25

Table 3: Computational Parameters for Docking Studies

SoftwareForce FieldGrid Box Size (Å)ΔG (kcal/mol)
AutoDockAMBER20 × 20 × 20-9.8
GlideOPLS-AA15 × 15 × 15-10.2

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